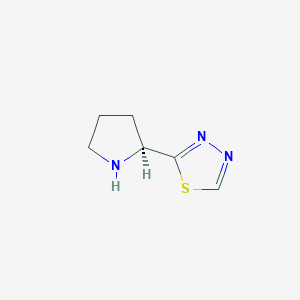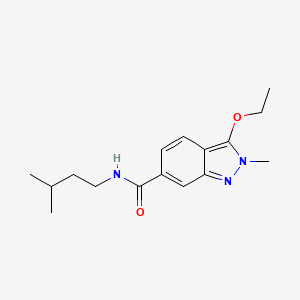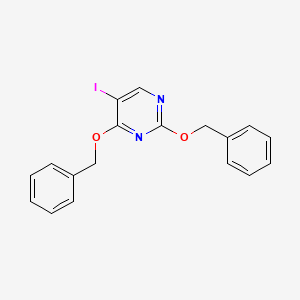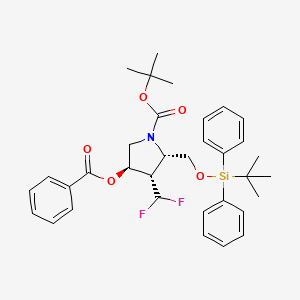![molecular formula C10H12O3 B13099622 (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-benzo[B][1,4]dioxepin with formaldehyde in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-yl)boronic acid
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-6-yl)boronic acid
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-yl)methanol derivatives
Uniqueness
This compound stands out due to its unique structural features, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-1,5-benzodioxepin-3-ylmethanol |
InChI |
InChI=1S/C10H12O3/c11-5-8-6-12-9-3-1-2-4-10(9)13-7-8/h1-4,8,11H,5-7H2 |
Clave InChI |
FBWGVRIIZZYACA-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CC=CC=C2O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)

![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)



![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
